3-(2-Chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid 3-(2-Chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 113942-32-8
VCID: VC20864887
InChI: InChI=1S/C7H6ClN5O3/c8-1-2-13-7(16)12-3-9-4(6(14)15)5(12)10-11-13/h3H,1-2H2,(H,14,15)
SMILES: C1=NC(=C2N1C(=O)N(N=N2)CCCl)C(=O)O
Molecular Formula: C7H6ClN5O3
Molecular Weight: 243.61 g/mol

3-(2-Chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid

CAS No.: 113942-32-8

Cat. No.: VC20864887

Molecular Formula: C7H6ClN5O3

Molecular Weight: 243.61 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid - 113942-32-8

Specification

CAS No. 113942-32-8
Molecular Formula C7H6ClN5O3
Molecular Weight 243.61 g/mol
IUPAC Name 3-(2-chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid
Standard InChI InChI=1S/C7H6ClN5O3/c8-1-2-13-7(16)12-3-9-4(6(14)15)5(12)10-11-13/h3H,1-2H2,(H,14,15)
Standard InChI Key FOGTXLLWVRUBDH-UHFFFAOYSA-N
SMILES C1=NC(=C2N1C(=O)N(N=N2)CCCl)C(=O)O
Canonical SMILES C1=NC(=C2N1C(=O)N(N=N2)CCCl)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator